molecular formula C8H17I B3044224 1-Iodooctane-1,1-D2 CAS No. 89232-08-6

1-Iodooctane-1,1-D2

Cat. No. B3044224
CAS RN: 89232-08-6
M. Wt: 242.14 g/mol
InChI Key: UWLHSHAHTBJTBA-MGVXTIMCSA-N
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Description

1-Iodooctane-1,1-D2 is a deuterated organic compound . It has the molecular formula C8H17I and a molecular weight of 242.14 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 . The compound has a complexity of 43.8 and contains 9 heavy atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.14 g/mol . It has a complexity of 43.8 . A study reports the atmospheric pressure viscosity data of liquid 1-iodoalkanes, including 1-iodooctane .

Scientific Research Applications

Catalytic Reduction Using Nickel Salen

1-Iodooctane-1,1-D2 has been studied for its reactivity in catalytic processes. Raess et al. (2007) investigated the catalytic reduction of 1-iodooctane by nickel(I) salen in dimethylformamide, highlighting the influence of proton donors on the reduction process and product distribution, which included hexadecane, octane, and 1-octene. This study provides insights into the mechanistic aspects of alkyl halide reductions using nickel salen complexes (Raess et al., 2007).

Lithium-Iodine Exchange Reaction

The reaction of 1-iodooctane with t-BuLi in various solvent systems has been explored by Bailey et al. (2003). They observed that the exchange reaction is significantly enhanced by the presence of an ether co-solvent and noted the occurrence of unavoidable side reactions, including coupling and elimination, at 0°C (Bailey et al., 2003).

Rotational Spectroscopy Studies

Arsenault et al. (2017) conducted a high-resolution rotational spectroscopy study of 1-iodobutane, a similar compound to this compound. They identified rotational constants, nuclear quadrupole coupling constants, and other parameters for various conformers, contributing to the understanding of molecular structures and conformational isomerism in haloalkanes (Arsenault et al., 2017).

Viscosity and Physical Properties

Ryshkova et al. (2019) reported on the viscosities of various 1-iodoalkanes, including 1-iodooctane. Their findings on atmospheric pressure viscosity data and related densities contribute to the understanding of the physical properties of these compounds, which is essential for their application in various fields (Ryshkova et al., 2019).

Electrosynthesis Applications

Goken et al. (2006) studied the electrosynthesis involving 1-iodooctane and its interaction with nickel(I) salen. They observed the formation of various nickel(II) salen species upon electrolysis, providing insights into the electrosynthetic applications of 1-iodooctane in the presence of transition-metal complexes (Goken et al., 2006).

Reaction with Lithium Aluminum Hydride

Welder et al. (1997) investigated the reaction of 1-iodooctane with lithium aluminum deuteride, providing evidence for single-electron transfer in the reaction. This study contributes to the understanding of the reactivity of primary alkyl iodides with reducing agents (Welder et al., 1997).

Refractive Index Studies

Sharma (2015) measured the refractive index of 1-iodobutane and its binary mixtures, contributing to the understanding of the optical properties of such compounds, which can be extrapolated to similar molecules like this compound (Sharma, 2015).

Safety and Hazards

1-Iodooctane-1,1-D2 is classified as a combustible liquid that causes skin and eye irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1,1-dideuterio-1-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHSHAHTBJTBA-MGVXTIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A reaction using the above reactor was conducted using the following chemistry. Bromooctane in the organic solvent chlorobenzene was reacted with aqueous iodide to form iodoctane in chlorobenzene and aqueous bromide ion. To ensure that this reaction required the use of a phase transfer catalyst, a brief dispersed-phase study was conducted. A solution 0.5 M in bromooctane and 0.1 M in tetradecane (as a gas chromatograph standard) in chlorobenzene was stirred with an equal volume of 2.0 M potassium iodide at 40 degrees C. for 4 hours. After this period, no iodooctane could be detected by gas chromatography. All analyses were conducted with a Perkin-Elmer 3920 gas chromatograph equipped with a flame ionization detector and a 10' by 1/8" OV-101 column at 200 degrees C. When this experiment was repeated using 0.05 M tetrabutylammonium bromide in the organic feed as a phase transfer catalyst, 50% conversion of bromooctane to iodoctane was observed after 4 hours. Because the organic-phase concentration of tetrabutylammonium iodide, the active form of the catalyst, remains constant with time under these reaction conditions, first-order kinetics with respect to the disappearance of bromooctane is predicted by the phase transfer catalysis mechanism. This effect was observed in these experiments.
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bromide ion
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Synthesis routes and methods II

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
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N-substituted perhydro-s-triazine
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alkaline earth metal salts
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tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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